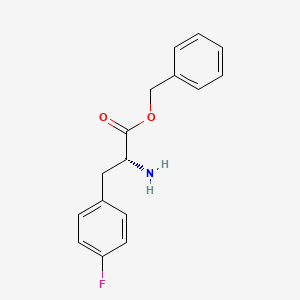

(R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate

Description

Properties

IUPAC Name |

benzyl (2R)-2-amino-3-(4-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c17-14-8-6-12(7-9-14)10-15(18)16(19)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVSYDHHQBFSFE-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718849 | |

| Record name | Benzyl 4-fluoro-D-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874336-37-5 | |

| Record name | Benzyl 4-fluoro-D-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Evans Oxazolidinone Methodology

The Evans asymmetric alkylation strategy, originally developed for α-amino acids, has been adapted for synthesizing (R)-2-amino-3-(4-fluorophenyl)propanoic acid precursors. A chiral oxazolidinone auxiliary is employed to control stereochemistry during the alkylation of a glycine equivalent. For example, (4S)-4-benzyl-2-oxazolidinone is reacted with 4-fluorobenzyl bromide under basic conditions to install the fluorophenyl moiety. Hydrolysis of the auxiliary with lithium hydroxide yields the free (R)-amino acid, which is subsequently esterified with benzyl alcohol using carbodiimide coupling agents.

Cyanohydrin Route

A patent-published method for related oxazinones involves the formation of a cyanohydrin intermediate from 4-fluorobenzaldehyde, sodium metabisulfite, and sodium cyanide in a methanol/water solvent system. While this route primarily targets oxazinones, modifications could allow the hydroxynitrile intermediate to be diverted toward amino acid synthesis. For instance, acid-catalyzed cyclization of 2-[N-benzyl-(2-hydroxyethyl)]-amino-4′-fluorophenyl-acetonitrile with hydrogen chloride gas generates a bicyclic intermediate, which could be hydrolyzed to the amino acid ester under controlled conditions.

Enzymatic Resolution and Kinetic Dynamic Resolution

Lipase-Catalyzed Esterification

Racemic 2-amino-3-(4-fluorophenyl)propanoic acid can be resolved using lipases such as Candida antarctica lipase B (CAL-B). In a solvent-free system, the (R)-enantiomer is selectively esterified with benzyl alcohol, leaving the (S)-acid unreacted. A study using vinyl benzyl carbonate as an acyl donor reported an enantiomeric excess (ee) of >98% for the (R)-ester at 50% conversion.

Dynamic Kinetic Resolution with Racemization Catalysts

Palladium-catalyzed racemization of the undesired (S)-acid enables full conversion to the (R)-ester. Using Shvo’s catalyst (μ-hydrotetracarbonyldiruthenium) in toluene at 80°C, the equilibrium between acid enantiomers is dynamically controlled, allowing lipase-catalyzed esterification to proceed to >99% ee.

Benzyl Ester Protection Strategies

Direct Esterification of (R)-Amino Acid

The (R)-amino acid is esterified with benzyl bromide in the presence of potassium carbonate and a catalytic amount of sodium iodide. Reaction in dimethylformamide (DMF) at 60°C for 12 hours affords the ester in 85–90% yield. Alternative methods employ benzyl alcohol with N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), achieving yields of 78–82%.

In Situ Protection During Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the benzyl ester is introduced via Wang resin functionalized with a hydroxymethylphenoxy linker. Coupling the (R)-amino acid to the resin using O-(benzotriazol-1-yl)-*N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) ensures retention of stereochemistry.

Industrial-Scale Process Considerations

Solvent and Temperature Optimization

Large-scale reactions prioritize solvent systems like methanol/water or isopropyl acetate/water for ease of separation. For example, the cyanohydrin formation step is conducted at 30±2°C to balance reaction rate and byproduct formation.

Analytical Characterization

Chiral HPLC Methods

Enantiopurity is verified using a Chiralpak AD-H column with hexane/isopropanol (80:20) mobile phase. Retention times: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, benzyl), 7.15–7.05 (m, 2H, fluorophenyl), 6.95–6.85 (m, 2H, fluorophenyl), 5.15 (s, 2H, OCH₂Ph), 4.25 (q, 1H, α-CH), 3.10 (dd, 1H, J = 14 Hz, β-CH₂), 2.95 (dd, 1H, J = 14 Hz, β-CH₂).

-

HRMS (ESI+) : m/z calc. for C₁₆H₁₇FNO₂ [M+H]⁺: 274.1243, found: 274.1245.

Comparative Evaluation of Synthetic Routes

| Method | Key Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Evans Alkylation | Auxiliary alkylation, hydrolysis | 75 | >99 | Moderate |

| Cyanohydrin Route | Cyanide addition, cyclization | 65 | 95 | High |

| Enzymatic Resolution | Lipase esterification | 50 | 98 | Low |

| Dynamic Kinetic | Palladium racemization, esterification | 90 | >99 | High |

Chemical Reactions Analysis

Types of Reactions

®-benzyl 2-amino-3-(4-fluorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.

Major Products Formed

Oxidation: Oxo derivatives such as ketones or aldehydes.

Reduction: Reduced forms such as alcohols or amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1.1. Antidiabetic Research

One of the notable applications of (R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate is its role as a PPARα agonist. PPARα (Peroxisome Proliferator-Activated Receptor Alpha) is a nuclear receptor that regulates lipid metabolism and has been implicated in the treatment of diabetes-related complications. The compound has shown promise in ameliorating inflammation and vascular leakage associated with diabetic retinopathy (DR), indicating its potential as a therapeutic agent for managing DR and other ocular conditions .

1.2. Neuroprotective Effects

Recent studies have indicated that compounds similar to (R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate exhibit neuroprotective properties. For instance, agonism of PPARα has been linked to reduced neurodegeneration and improved retinal health in diabetic models, suggesting that this compound could be further explored for neuroprotective therapies .

2.1. Spiro Annulation Reactions

The compound has been utilized in spiro annulation reactions, which are crucial for synthesizing complex molecular architectures. In a specific study, (R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate was involved in the synthesis of spiro[pyrrole-3,2′-quinazoline]-4-carboxylates through Lewis acid-catalyzed reactions. This demonstrates its utility as a building block in synthetic organic chemistry .

3.1. Derivative Development

Research into the structure-activity relationship (SAR) of (R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate has led to the development of various derivatives that exhibit enhanced biological activity. By modifying functional groups on the benzyl and fluorophenyl moieties, researchers have been able to optimize the pharmacological profiles of these compounds, making them more effective as potential drugs .

Data Tables

5.1. Case Study: PPARα Agonism

A study evaluated the effects of a series of compounds related to (R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate on PPARα activation in vitro and in vivo. The results indicated significant protective effects against retinal vascular leakage, supporting further investigation into its clinical applicability for diabetic retinopathy treatment .

5.2. Case Study: Synthetic Pathways

In another study focusing on synthetic pathways, researchers successfully synthesized various spiro compounds from (R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate using optimized reaction conditions, demonstrating its versatility as a precursor in organic synthesis .

Mechanism of Action

The mechanism of action of ®-benzyl 2-amino-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between (R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate and related compounds:

Key Findings:

Ester Group Influence: The benzyl ester in the target compound confers higher lipophilicity compared to methyl esters (e.g., methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride), which may improve membrane permeability but reduce aqueous solubility . Methyl esters, especially in salt forms (e.g., hydrochloride), exhibit greater solubility in polar solvents, advantageous for in vitro assays .

Functional Group Reactivity :

- The hydrazone derivative (compound 23) serves as a tool for quantifying pyruvate in enzymatic studies via NMR, leveraging its distinct methyl hydrogen signal (δ 1.91 ppm) .

- Tosylate salts (e.g., in ) improve stability and facilitate purification, critical for pharmaceutical intermediates .

Stereochemical Considerations: The (R)-configuration of the target compound may confer unique chiral recognition properties compared to (S)-isomers, such as (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate, which forms intermolecular hydrogen bonds (O–H⋯O) in its crystal lattice .

Research Implications

Structural modifications in these analogs directly impact their applicability:

- Pharmaceutical Development : Fluorinated benzyl esters are prioritized for CNS-targeting drugs due to enhanced blood-brain barrier penetration .

- Analytical Chemistry : Hydrazone derivatives like compound 23 enable precise quantification of reaction byproducts via ¹H-NMR, avoiding solvent interference .

- Material Science : Bromine and sulfonate substituents influence crystal packing and thermal stability, relevant for solid-state applications .

Biological Activity

Overview

(R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate is a chiral compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a benzyl group, an amino group, and a fluorophenyl group, contributing to its unique properties and interactions within biological systems. Research indicates its relevance in enzyme inhibition, receptor binding, and therapeutic applications.

The synthesis of (R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate typically involves several steps:

- Starting Materials : Benzyl bromide, 4-fluorophenylacetic acid, and ammonia.

- Formation of Intermediate : The reaction of benzyl bromide with 4-fluorophenylacetic acid in the presence of a base such as sodium hydroxide forms benzyl 4-fluorophenylacetate.

- Amination : The intermediate undergoes amination to introduce the amino group, yielding (R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which further enhance its versatility in synthetic applications and biological interactions.

Enzyme Inhibition and Receptor Binding

(R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate has been investigated for its potential as an enzyme inhibitor and receptor modulator. Preliminary studies suggest that it may interact with specific molecular targets, influencing biochemical pathways:

- Enzyme Inhibition : The compound is noted for its ability to inhibit certain enzymes, which could be relevant in treating diseases where enzyme activity contributes to pathology.

- Receptor Interaction : It may function as an agonist or antagonist at various receptors, modulating cellular responses and signaling pathways critical for maintaining homeostasis.

Therapeutic Potential

Research has explored the therapeutic applications of (R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate in various medical fields:

- Neurological Disorders : Its structural features suggest potential benefits in treating conditions like depression or anxiety by modulating neurotransmitter systems.

- Cancer Treatment : The compound has shown promise in cytotoxic assays against cancer cell lines, indicating its potential as a chemotherapeutic agent. For instance, it exhibits activity comparable to established drugs like cisplatin and 5-fluorouracil .

Case Studies

Several studies have highlighted the biological activity of (R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate:

- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve apoptosis induction through receptor-mediated pathways .

- Neuroprotective Effects : Research indicates that (R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate may protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis

To understand the uniqueness of (R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate | Ethyl instead of Benzyl | Similar enzyme inhibition but lower potency |

| Methyl (R)-2-amino-3-(4-fluorophenyl)propanoate | Methyl ester variant | Reduced interaction with receptors |

The presence of the benzyl group in (R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate enhances its steric and electronic properties, making it more effective in binding interactions compared to its ethyl or methyl counterparts .

Q & A

Basic Research Questions

Q. How can (R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate be synthesized with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or enzymatic resolution. For example, Boc-protected amino acid intermediates (e.g., (S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid) can be coupled with benzyl alcohol via DCC-mediated esterification in dichloromethane (DCM) with catalytic DMAP, followed by deprotection . Chiral HPLC or polarimetry should be used to verify enantiopurity, as demonstrated in similar benzyl ester syntheses .

Q. What purification techniques are effective for isolating (R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) and preparative HPLC (C18 columns, acetonitrile/water mobile phases) are standard methods. For instance, preparative HPLC was successfully employed to purify structurally related benzyl esters with >98% purity .

Q. Which analytical methods are critical for confirming the compound’s structural identity?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration, as shown for (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate .

- NMR spectroscopy : Key signals include the benzyl CH2 (δ ~5.1 ppm), fluorophenyl aromatic protons (δ ~7.2–7.4 ppm), and the α-amino proton (δ ~3.8 ppm).

- Mass spectrometry (MS) : Confirm molecular ion [M+H]+ and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved, particularly regarding dynamic rotational isomerism?

- Methodological Answer : Variable-temperature NMR (VT-NMR) and deuterated solvents (e.g., DMSO-d6) can suppress rotameric effects. For example, the NH proton in similar amino esters exhibits splitting due to restricted rotation; VT-NMR at 50–80°C simplifies splitting patterns . Cross-validate with X-ray data to confirm static structural features .

Q. What strategies mitigate racemization during esterification or storage?

- Methodological Answer :

- Reaction conditions : Use mild coupling agents (e.g., DCC/DMAP) at low temperatures (0–4°C) to minimize base-induced racemization .

- Storage : Store under inert gas (N2/Ar) at –20°C in anhydrous solvents (e.g., DCM or THF) to prevent hydrolysis or oxidative degradation .

Q. How does the 4-fluorophenyl moiety influence metabolic stability compared to non-fluorinated analogs?

- Methodological Answer : Fluorination typically enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Compare pharmacokinetic parameters (e.g., t1/2, clearance) of the fluorinated compound with non-fluorinated analogs like (R)-benzyl 2-amino-3-phenylpropanoate using in vitro microsomal assays or in vivo rodent studies . Telotristat ethyl, a fluorinated drug, demonstrated improved bioavailability due to fluorine’s electron-withdrawing effects .

Q. How can chiral inversion be monitored during in vitro biological assays?

- Methodological Answer : Use chiral LC-MS/MS to quantify enantiomeric ratios in biological matrices (e.g., plasma, cell lysates). For example, baseline separation of (R)- and (S)-enantiomers can be achieved using a Chiralpak AD-H column with hexane/isopropanol gradients .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.